molecular formula C13H10N2 B582258 6-Phenyl-1H-indazole CAS No. 1260897-38-8

6-Phenyl-1H-indazole

Cat. No. B582258
CAS RN: 1260897-38-8
M. Wt: 194.237
InChI Key: OPJICVPEFWXDDJ-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indazole is a chemical compound with the CAS Number: 1260897-38-8 . It has a molecular weight of 194.24 and its linear formula is C13H10N2 .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-1H-indazole is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

6-Phenyl-1H-indazole is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antihypertensive Agents

Anticancer Properties

Selective Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

Transition Metal-Catalyzed Reactions

C–H Activation/Annulation Sequence

Safety and Hazards

The safety information for 6-Phenyl-1H-indazole includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Indazole derivatives, including 6-Phenyl-1H-indazole, have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . Therefore, the future directions for 6-Phenyl-1H-indazole could involve further exploration of its potential medicinal applications .

properties

IUPAC Name

6-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJICVPEFWXDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717100
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1H-indazole

CAS RN

1260897-38-8
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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